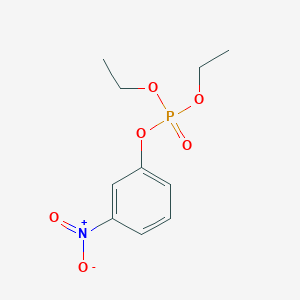

Diethyl 3-nitrophenyl phosphate

Description

Significance of Organophosphorus Compounds in Fundamental Chemical and Biochemical Research

Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, are of paramount importance in both chemical and biological sciences. researchgate.netlongdom.org Their significance stems from their fundamental roles in nature and their wide-ranging applications in synthetic chemistry. researchgate.net In biochemistry, phosphorus is a critical element found in the very building blocks of life. researchgate.net Phosphate (B84403) esters form the backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), and they are key components of essential biomolecules like adenosine (B11128) triphosphate (ATP), which drives energy-dependent processes in all living cells. researchgate.net Nucleotide coenzymes and other metabolic intermediates also rely on the unique properties of the phosphoryl group. researchgate.net

The versatility of organophosphorus compounds extends to their use as powerful tools in research and various industries. longdom.orgtaylorandfrancis.com Synthetic organophosphorus compounds have been developed for use as pharmaceuticals, bioregulators, and agrochemicals. researchgate.net Their ability to interact with and inhibit enzymes has made them invaluable subjects of study in medicinal chemistry and toxicology. researchgate.nettaylorandfrancis.com For instance, many organophosphates act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function, making them effective insecticides but also raising toxicological concerns. ontosight.ainih.gov The study of these interactions provides deep insights into enzyme mechanisms and has spurred the development of new therapeutic agents and safer pesticides. researchgate.nettaylorandfrancis.com The creation of phosphorus-carbon (P-C) bonds remains an active area of chemical research, leading to compounds with novel biological activities. taylorandfrancis.com

Diethyl 3-nitrophenyl Phosphate as a Representative Research Probe in Phosphoryl Transfer Chemistry

Phosphoryl transfer, the movement of a phosphoryl group (PO₃) from a donor to an acceptor molecule, is a fundamental reaction in biology. nih.gov Understanding the mechanisms of these transfers is crucial, as they are involved in processes ranging from energy transduction to cellular signaling. nih.gov this compound serves as a representative model compound, or research probe, for investigating the intricacies of these reactions. ontosight.airesearchgate.net

Its structure is well-suited for this role. The nitrophenyl group acts as a good leaving group, facilitating the nucleophilic substitution reactions that characterize phosphoryl transfer. researchgate.net The presence of the nitro group also provides a convenient spectroscopic handle; the release of the nitrophenolate ion during a reaction can be easily monitored using a spectrophotometer, allowing for detailed kinetic analysis. jmb.or.kr While the closely related isomer, diethyl p-nitrophenyl phosphate (paraoxon), is more extensively studied, the principles of using such compounds as probes for phosphoryl transfer are the same. researchgate.netoatext.comdiva-portal.org These esters are used to study the reactivity and mechanisms of phosphate triesters, which can react through associative, concerted, or dissociative pathways depending on the nucleophile and leaving group. nih.govresearchgate.net

Academic Research Perspectives on this compound

Academic research has utilized this compound and its isomers to explore a variety of biochemical questions. A primary area of focus is enzymology, where it is used as a substrate or inhibitor to probe the active sites and mechanisms of various enzymes. researchgate.netnih.gov For example, it is a known inhibitor of cholinesterases, and studies on this inhibition help to elucidate the enzyme's function and the molecular basis of organophosphate toxicity. taylorandfrancis.comontosight.ai

Furthermore, compounds like this compound are employed to study enzymes that can hydrolyze them, such as phosphotriesterases (PTEs) and paraoxonases (PONs). researchgate.netoatext.com These enzymes are of significant interest for their potential role in detoxifying organophosphorus nerve agents and pesticides. oatext.com Kinetic studies using this compound can reveal an enzyme's catalytic efficiency and substrate specificity. jmb.or.krportlandpress.com For instance, research on porcine pancreatic lipase (B570770) used diethyl p-nitrophenyl phosphate for active-site titration, a method to determine the concentration of active enzyme by measuring the stoichiometric release of p-nitrophenol. jmb.or.kr It has also been used in studies on the reactivation of inhibited enzymes, such as α-chymotrypsin. nih.gov

Theoretical and quantitative structure-activity relationship (QSAR) studies also employ these molecules to understand how chemical structure relates to biological activity. oatext.comresearchgate.net By systematically modifying the structure of diethyl nitrophenyl phosphate derivatives and measuring their effects on enzymes like paraoxonase 1 (PON1), researchers can build models that predict the reactivity and potential toxicity of other organophosphorus compounds. oatext.com

Outline Structure and Core Research Focus

This article is structured to provide a comprehensive overview of this compound from a chemical and biochemical research perspective. The core focus is to detail the compound's properties and its application as a scientific tool, avoiding any discussion of clinical or safety data. The subsequent sections will delve into the specific chemical properties, synthesis, and its role in studying hydrolysis and enzyme kinetics, supported by detailed research findings and data presented in tabular format.

Chemical Properties and Synthesis

This section details the fundamental chemical characteristics of this compound and outlines a common synthetic route.

Chemical Identity and Properties

This compound is an organophosphate ester. Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄NO₅P | ontosight.ai |

| Molecular Weight | 275.195 g/mol | nist.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.ai |

Note: Some data may be for the closely related isomer, diethyl p-nitrophenyl phosphate, due to a greater abundance of published data for that compound.

Synthesis

A general method for synthesizing O,O-dialkyl p-nitrophenyl phosphates involves the reaction of a nitrophenol with a dialkyl chlorophosphate in the presence of a base. patsnap.comgoogle.com

Reaction Scheme: A common laboratory and industrial synthesis involves the reaction of 3-nitrophenol (B1666305) with diethyl chlorophosphate. patsnap.com Triethylamine (B128534) is often used as a base to neutralize the hydrochloric acid byproduct.

Reactants: 3-nitrophenol and diethyl chlorophosphate. patsnap.com

Solvent: A solvent such as dichloromethane (B109758) is typically used. patsnap.com

Procedure: The 3-nitrophenol is dissolved or suspended in the solvent and cooled. A base, like triethylamine, is added, followed by the slow, dropwise addition of diethyl chlorophosphate. patsnap.com

Workup: After the reaction is complete, the mixture is typically washed with solutions such as saturated sodium bicarbonate and dilute hydrochloric acid to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed to yield the crude product. patsnap.com

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound. patsnap.com

Role in Research on Chemical Reactions

This compound is a valuable substrate for studying fundamental chemical reactions, particularly hydrolysis and phosphoryl transfer.

Hydrolysis Studies

The hydrolysis of phosphate esters like this compound is a key reaction studied to understand the stability of these compounds and the mechanisms of phosphoryl group transfer. The reaction involves the cleavage of a phosphoester bond. researchgate.net The hydrolysis can be uncatalyzed (reaction with water or hydroxide (B78521) ions) or catalyzed by other species.

The mechanism of hydrolysis for phosphate triesters can be complex, potentially proceeding through:

A stepwise associative mechanism ([Aₙ + Dₙ]): This involves the formation of a pentacoordinate intermediate. nih.gov

A concerted Sₙ2-like mechanism ([AₙDₙ]): In this pathway, bond formation with the nucleophile and bond cleavage of the leaving group occur simultaneously in a single transition state. nih.gov

A stepwise dissociative mechanism ([Dₙ + Aₙ]): This involves the formation of a metaphosphate intermediate. nih.gov

Studies on diethyl 4-nitrophenyl phosphate have shown that the mechanism can shift between concerted and stepwise depending on the leaving group's acidity (pKa) and the nucleophile's strength. researchgate.net The hydrolysis of this compound provides a model for these fundamental mechanistic investigations in organophosphorus chemistry. acs.org

Enzyme Kinetics and Inhibition

This compound and its isomers are widely used in enzyme kinetics. researchgate.net They serve as substrates for hydrolytic enzymes and as inhibitors, particularly for serine hydrolases.

Substrate for Hydrolytic Enzymes: Enzymes such as phosphotriesterases (PTEs) and paraoxonases (PONs) catalyze the hydrolysis of organophosphate triesters. researchgate.netoatext.com The reaction with this compound can be monitored spectrophotometrically by measuring the release of the 3-nitrophenolate anion, allowing for the determination of key kinetic parameters.

Table of Kinetic Parameters for Related Reactions: (Note: Data is often for the p-nitro isomer due to its prevalence in literature, but illustrates the application in kinetic analysis.)

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Alkaline Phosphatase | p-Nitrophenyl phosphate (pNPP) | kcat/KM preference (pNPP vs pNPS) | 10¹⁰-fold | nih.gov |

| Porcine Pancreatic Lipase | Diethyl p-nitrophenyl phosphate | Use | Active-site titration | jmb.or.kr |

| Phosphotriesterase (PTE) | Diethyl p-nitrophenyl phosphate (Paraoxon) | Reaction Type | Hydrolysis | researchgate.net |

Inhibition of Esterases: Organophosphates like this compound are potent, often irreversible, inhibitors of serine esterases such as acetylcholinesterase (AChE) and chymotrypsin. ontosight.ainih.govnih.gov The mechanism involves the phosphorylation of the active site serine residue, rendering the enzyme inactive. The study of this inhibition is crucial for understanding the toxicology of organophosphates and for designing antidotes or protective agents. nih.govnih.gov Research has focused on the kinetics of inhibition and the subsequent reactivation of the phosphorylated enzyme by nucleophiles like hydroxylamine. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4532-06-3 |

|---|---|

Molecular Formula |

C10H14NO6P |

Molecular Weight |

275.19 g/mol |

IUPAC Name |

diethyl (3-nitrophenyl) phosphate |

InChI |

InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |

InChI Key |

VXPBWHFHOQMMHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 3 Nitrophenyl Phosphate and Analogues

Established Chemical Synthesis Routes for Diethyl 3-nitrophenyl Phosphate (B84403)

The preparation of diethyl 3-nitrophenyl phosphate is typically achieved through well-established organophosphorus chemistry reactions. These methods focus on the efficient formation of the phosphate triester linkage.

The most direct and common method for synthesizing this compound is through the phosphorylation of 3-nitrophenol (B1666305). This reaction involves the coupling of 3-nitrophenol with a diethyl phosphorylating agent. A prevalent approach is the reaction of 3-nitrophenol with diethyl chlorophosphate in the presence of a base. google.com The base, often an amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction.

A general reaction scheme for this phosphorylation is as follows: (C₂H₅O)₂P(O)Cl + HOC₆H₄-3-NO₂ + Base → (C₂H₅O)₂P(O)OC₆H₄-3-NO₂ + [Base-H]⁺Cl⁻

This method is widely applicable for the synthesis of various aryl diethyl phosphates. For the analogous compound, diethyl p-nitrophenyl phosphate (paraoxon), this reaction is carried out by reacting p-nitrophenol with diethyl chlorophosphate in the presence of an alkali. google.com The reaction conditions, such as solvent (e.g., acetonitrile (B52724), tetrahydrofuran) and temperature (often 0 to 25 °C), are optimized to maximize yield and minimize side reactions. google.com

An alternative strategy involves the modification of a pre-existing organophosphate precursor. One such method is the nitration of diethyl phenyl phosphate. In this approach, diethyl phenyl phosphate is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the phenyl ring.

(C₂H₅O)₂P(O)OC₆H₅ + HNO₃/H₂SO₄ → (C₂H₅O)₂P(O)OC₆H₄-NO₂ + H₂O

This reaction typically yields a mixture of ortho, meta, and para isomers due to the directing effects of the phosphate group. The desired 3-nitro (meta) isomer must then be separated from the other isomers, usually by chromatographic techniques. This strategy has been successfully applied to prepare analogues; for instance, (-)-ethyl methyl p-nitrophenyl phosphate was prepared by the nitration of (-)-ethyl methyl phenyl phosphate, with the reaction presumed to proceed with retention of configuration at the phosphorus center. tamu.edu

Another precursor-based approach involves the use of phosphite (B83602) precursors in reactions like the Michaelis-Arbuzov reaction, although this is more common for phosphonates rather than phosphates.

Interactive Table: Synthesis Routes for Diethyl Aryl Phosphates

| Method | Precursors | Key Reagents | Typical Conditions | Reference Principle |

|---|---|---|---|---|

| Direct Phosphorylation | 3-Nitrophenol, Diethyl chlorophosphate | Base (e.g., Triethylamine) | 0-25 °C, Anhydrous solvent | google.com |

| Precursor Nitration | Diethyl phenyl phosphate | HNO₃/H₂SO₄ | Cooling, controlled addition | tamu.edu |

Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, analogues with a stereogenic phosphorus center are invaluable for studying the stereochemical preferences of enzymes and reaction mechanisms. Chirality is introduced by replacing one of the ethyl groups with a different alkyl or aryl substituent.

The synthesis of these chiral analogues typically begins with the preparation of a racemic mixture. For example, a racemic mixture of ethyl phenyl p-nitrophenyl phosphate can be synthesized from p-nitrophenyl phosphorodichloridate and the corresponding alcohols (ethanol and phenol). tamu.edu

A key challenge is the separation of the resulting enantiomers. Enzymatic resolution has proven to be a highly effective method. Variants of the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta can be used to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. tamu.edunih.gov For example, the (Sₚ)-selective variant G60A-Pd-PTE has been used to prepare (Rₚ)-methyl phenyl p-nitrophenyl phosphate by selectively hydrolyzing the (Sₚ)-enantiomer from the racemic mixture. nih.gov The unreacted, desired enantiomer can then be recovered and purified.

The absolute configuration of the separated enantiomers is often determined by X-ray crystallography of their salts or by relating them to compounds of known configuration through stereospecific chemical transformations. tamu.eduscience.gov

Interactive Table: Chiral Organophosphate Analogue Synthesis

| Chiral Analogue Example | Parent Compound | Synthetic Approach | Key Technique | Reference Principle |

|---|---|---|---|---|

| (Rₚ)- and (Sₚ)-Ethyl methyl p-nitrophenyl phosphate | Paraoxon (B1678428) | Synthesis of racemate followed by enzymatic resolution | Stereoselective hydrolysis by PTE variants | tamu.edu |

| (Rₚ)- and (Sₚ)-Methyl phenyl p-nitrophenyl phosphate | Paraoxon | Synthesis of racemate followed by enzymatic resolution | Stereoselective hydrolysis by PTE variants (e.g., G60A-Pd-PTE) | nih.gov |

Isotopic Labeling Techniques for Mechanistic Studies

Isotopically labeled this compound is essential for determining kinetic isotope effects (KIEs), which provide detailed insight into transition state structures of enzymatic and chemical reactions. nih.govnih.gov Labeling can be targeted at the oxygen atoms of the phosphate moiety or the nitrogen atom of the nitro group.

The synthesis of oxygen-18 (¹⁸O) labeled this compound allows for the measurement of primary and secondary ¹⁸O KIEs at the non-bridging (phosphoryl) and bridging (ester) positions. A common strategy involves the preparation of an ¹⁸O-labeled phosphorylating agent. tamu.edu

For example, [phosphoryl-¹⁸O]-diethyl chlorophosphate can be synthesized and then condensed with 3-nitrophenol. The synthesis of the labeled chlorophosphate precursor can be achieved by reacting diethyl phosphite with carbon tetrachloride in the presence of H₂¹⁸O. tamu.edu Alternatively, oxygen-18 labeled phosphate (OLP) can be generated by the hydrolysis of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) with water highly enriched in ¹⁸O. nih.gov This labeled phosphate can then be converted into the required diethyl chlorophosphate precursor.

The remote label method is often used to measure ¹⁸O KIEs, where a different isotopic label (like ¹⁵N in the leaving group) serves as a reporter for the fractionation of ¹⁸O during the reaction, which is analyzed by isotope ratio mass spectrometry. nih.govnih.gov

Incorporating a nitrogen-15 (B135050) (¹⁵N) label into the nitro group allows for the determination of ¹⁵N KIEs, which provides information about changes in bonding and charge distribution at the leaving group during the reaction. tamu.edunih.gov

There are two primary strategies for this synthesis:

Nitration with a Labeled Reagent: A precursor like diethyl phenyl phosphate can be nitrated using a ¹⁵N-labeled nitrating agent. For instance, ammonium (B1175870) [¹⁵N]nitrate dissolved in concentrated sulfuric acid can be used to introduce the ¹⁵NO₂ group onto the aromatic ring. nih.gov

Starting from a Labeled Precursor: The synthesis can begin with an already labeled precursor, such as [¹⁵N]-3-nitrophenol. This labeled phenol (B47542) would be synthesized through a multi-step process, potentially starting from a simple ¹⁵N-labeled source like potassium [¹⁵N]cyanide or [¹⁵N]ammonia. tamu.edunih.gov The [¹⁵N]-3-nitrophenol is then phosphorylated using unlabeled diethyl chlorophosphate as described in section 2.1.1.

The choice of method depends on the availability of starting materials and the desired efficiency of isotope incorporation.

Mechanistic Investigations of Phosphoryl Transfer and Hydrolysis Reactions

Kinetic Studies of Nucleophilic Substitution at Phosphorus Centers

Kinetic studies are crucial for deciphering the reaction mechanism. By measuring reaction rates under various conditions, one can determine the order of the reaction, the influence of pH, and the effect of the solvent, all of which provide clues to the nature of the transition state.

The nucleophilic rate constant, kN, can be determined from the observed pseudo-first-order rate constant, kobs, and the concentration of the nucleophile, [Nu], using the following equation:

kobs = k0 + kN[Nu]

where k0 is the rate constant for spontaneous hydrolysis (solvolysis). For potent nucleophiles, k0 is often negligible.

The table below presents representative second-order rate constants for the reaction of diethyl 4-nitrophenyl phosphate (B84403) with various nucleophiles. It is anticipated that diethyl 3-nitrophenyl phosphate would exhibit similar reactivity, with minor differences in rate constants due to the altered electronic influence of the meta-positioned nitro group.

Table 1: Second-Order Rate Constants (kN) for the Reaction of Diethyl 4-Nitrophenyl Phosphate with Various Nucleophiles

| Nucleophile | pKa of Conjugate Acid | Solvent | kN (M-1s-1) |

|---|---|---|---|

| Piperidine | 11.12 | 44% Aqueous Ethanol (B145695) | 1.3 x 10-2 |

| Morpholine | 8.33 | 44% Aqueous Ethanol | 1.1 x 10-3 |

| Phenoxide | 9.99 | 44% Aqueous Ethanol | 2.5 x 10-4 |

| 4-Methoxyphenoxide | 10.20 | 44% Aqueous Ethanol | 1.6 x 10-4 |

| Pyridine | 5.25 | 44% Aqueous Ethanol | 4.0 x 10-5 |

Data derived from studies on diethyl 4-nitrophenyl phosphate and are intended to be illustrative for the 3-nitro isomer. researchgate.net

The rate of hydrolysis of nitrophenyl phosphates is significantly dependent on the pH of the medium. This dependence arises from the different reactive species present at various pH values, including the neutral substrate and its potential for specific acid or base catalysis. For phosphate triesters like this compound, the primary reaction in neutral or alkaline solution is the direct attack of a hydroxide (B78521) ion or a water molecule on the phosphorus center.

Studies on similar compounds show that the rate of hydrolysis is often pH-independent in the neutral range and increases linearly with hydroxide ion concentration in the alkaline range, indicating a direct SN2(P) reaction with OH-. researchgate.net The nucleophilic rate constants (kN) for reactions with amines and phenoxides are generally found to be pH-independent over a wide range, as these nucleophiles are typically more potent than water or hydroxide at neutral pH. researchgate.net

The solvent plays a critical role in phosphoryl transfer reactions by solvating the reactants, transition state, and products. The transition state for nucleophilic attack at phosphorus is typically more charged and polar than the ground state reactants. Therefore, an increase in solvent polarity is expected to stabilize the transition state and accelerate the reaction.

For instance, the hydrolysis of phosphate esters is significantly faster in water compared to less polar solvents like alcohols. The use of dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), as a cosolvent with water can lead to dramatic rate enhancements, sometimes by factors of 106 to 107. This acceleration is attributed to the poor solvation of the nucleophile (e.g., hydroxide) in DMSO-rich environments, which increases its nucleophilicity, and the strong solvation of the developing negative charge in the transition state.

Characterization of Reaction Mechanisms

Two primary mechanistic pathways are considered for nucleophilic substitution at a phosphorus center: a concerted, SN2-like process and a stepwise, associative mechanism involving a pentacoordinate intermediate.

In a concerted mechanism, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group. This pathway proceeds through a single pentacoordinate transition state.

Evidence for a concerted mechanism often comes from linear Brønsted-type plots (log kN vs. pKa of the nucleophile's conjugate acid). For the reactions of diethyl 4-nitrophenyl phosphate with series of phenoxides, secondary alicyclic amines, and pyridines, linear Brønsted plots have been observed with slopes (βnuc) of 0.21, 0.39, and 0.43, respectively. researchgate.net These relatively small βnuc values suggest a modest degree of bond formation in the transition state, which is characteristic of a concerted process. researchgate.net The absence of a break in these plots further supports a single reaction mechanism across the series of nucleophiles. researchgate.net

A stepwise associative mechanism involves the initial formation of a trigonal bipyramidal pentacoordinate intermediate, which then breaks down in a subsequent step to form the products.

Substrate + Nucleophile ⇌ Pentacoordinate Intermediate → Products + Leaving Group

This pathway is more likely with better nucleophiles and poorer leaving groups. researchgate.net While the reactions of diethyl 4-nitrophenyl phosphate with amines and phenoxides appear to be concerted, phosphate triesters with less effective leaving groups are known to react via a stepwise mechanism. researchgate.net A key factor is the stability of the hypothetical pentacoordinate intermediate. If this intermediate is sufficiently stable to exist for a finite lifetime, the reaction will be stepwise. If it is too unstable, it collapses into a transition state, and the mechanism becomes concerted. Theoretical studies on the alkaline hydrolysis of dimethyl phosphate triesters have indicated that substrates with poor leaving groups (pKa > 8) tend to react via a stepwise mechanism, whereas those with good leaving groups favor a concerted pathway. researchgate.net

Given that the 3-nitrophenoxide is a relatively good leaving group, it is plausible that many reactions of this compound, particularly with less basic nucleophiles, proceed through a concerted SN2-like mechanism, similar to its 4-nitro counterpart.

Dissociative Pathways and Metaphosphate Intermediates

The mechanism of phosphoryl transfer reactions can range from a fully associative pathway, involving a stable pentacoordinate phosphorane intermediate, to a fully dissociative pathway, proceeding through a highly reactive metaphosphate intermediate. For many phosphate monoesters and diesters, particularly those with good leaving groups, the reaction mechanism is often described as "dissociative-like," characterized by a transition state with significant P-O bond cleavage to the leaving group and minimal bond formation to the incoming nucleophile.

Early research into the rapid hydrolysis of phosphate monoester monoanions led to the proposal of a discrete, unimolecular decomposition to a metaphosphate intermediate (PO₃⁻), which would then be rapidly captured by a nucleophile such as water. However, extensive research, including stereochemical studies that show complete inversion of configuration at the phosphorus center, has provided strong evidence against the formation of a free metaphosphate intermediate in the hydrolysis of most simple phosphate esters in solution. nih.govresearchgate.net Instead, the evidence points towards a concerted (Sₙ2-like) but highly asynchronous process. The transition state in these reactions is described as "metaphosphate-like," meaning it has a significant degree of dissociative character with extensive bond breaking to the leaving group, but bond formation to the nucleophile occurs concurrently, avoiding the formation of a discrete intermediate. sci-hub.se For phosphate triesters like this compound, the mechanism is generally considered to be concerted, though the exact position of the transition state on the associative-dissociative spectrum is influenced by the nucleophile and leaving group. sci-hub.se

Linear Free Energy Relationships (LFERs) in Mechanistic Probes

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to probe reaction mechanisms by systematically varying the structure of reactants and correlating the resulting changes in reaction rates with equilibrium constants. nih.gov For reactions of this compound, LFERs such as Brønsted and Hammett plots provide insight into the charge distribution and bonding at the transition state.

A Brønsted-type plot correlates the logarithm of the rate constant (log k) for a series of reactions with the pKa of the varying nucleophile or leaving group. The slope of this plot, known as the Brønsted coefficient (β), provides a measure of the extent of bond formation or cleavage in the transition state.

βnuc : This value is obtained by varying the basicity of the nucleophile. A small βnuc value (e.g., 0.2-0.4) suggests a small degree of bond formation between the nucleophile and the phosphorus center in the transition state. This is indicative of a dissociative-like, "early" transition state with respect to the nucleophile.

βlg : This value is obtained by varying the pKa of the leaving group. A large, negative βlg value (e.g., -0.6 to -1.2) indicates a large amount of negative charge buildup on the leaving group's oxygen atom in the transition state, signifying extensive P-O bond cleavage.

For the alkaline hydrolysis of a series of diethyl aryl phosphates, including this compound, a linear Brønsted plot is observed with a βlg value that indicates significant cleavage of the bond to the leaving group in the rate-determining step. researchgate.net Similarly, studies on the aminolysis of related phosphate triesters yield linear Brønsted-type plots with βnuc values typically in the range of 0.2 to 0.4. nih.gov This linearity and the magnitude of the β values are consistent with a concerted mechanism, as a change in the rate-determining step would often result in a break or nonlinearity in the plot. nih.gov

Table 1: Representative Brønsted Coefficients for Reactions of Phosphate Esters

| Reaction Type | Varied Component | Substrate Class | Representative β value | Mechanistic Implication |

| Aminolysis | Nucleophile (Amines) | Aryl Thionocarbonates | βnuc = 0.25 | Rate-determining formation of intermediate. nih.gov |

| Hydrolysis | Leaving Group (Aryls) | Aryl Methylphosphonates | βlg = -0.69 | Significant P-O bond cleavage at TS. nih.gov |

| Hydrolysis | Leaving Group (Aryls) | Phosphate Monoester Dianions | βlg = -1.23 | Extensive P-O bond cleavage at TS. nih.gov |

Further detail about the transition state structure can be obtained by determining cross-interaction constants (ρXY). This involves measuring the reaction rates for a series of substrates with varying substituents in both the nucleophile (X) and the leaving group (Y). The cross-interaction constant quantifies how the sensitivity to changes in the nucleophile (e.g., ρX) is affected by changes in the leaving group, and vice versa.

The sign and magnitude of ρXY can provide information about the "tightness" of the transition state. For phosphoryl transfer reactions, a negative ρXY is often interpreted as indicating a concerted Sₙ2 mechanism. In this context, a better nucleophile leads to a transition state with more bond formation and slightly less bond cleavage, thus decreasing the sensitivity to the leaving group's nature. Conversely, a better leaving group promotes a transition state with more bond cleavage, reducing the sensitivity to the nucleophile's strength. While less commonly reported for phosphate triesters compared to other systems, this methodology provides a sophisticated probe into the detailed structure of the transition state.

Elucidation of Transition State Structures

The precise nature of the transition state—the highest energy point along the reaction coordinate—is critical to understanding reactivity. Techniques like kinetic isotope effect (KIE) studies are employed to gain a detailed picture of the bonding within the transition state.

Heavy-atom kinetic isotope effects (KIEs) are a sensitive probe of changes in bonding to an atom during the rate-determining step of a reaction. By measuring the reaction rates of molecules substituted with heavy isotopes (e.g., ¹⁸O, ¹⁵N) at specific positions, one can infer the degree of bond cleavage and formation at the transition state.

For the hydrolysis of p-nitrophenyl phosphate (a close analog of the 3-nitro isomer), KIEs have been measured at several key positions:

¹⁸kbridge : A primary KIE measured at the oxygen atom bridging the phosphorus and the phenyl leaving group. A value significantly greater than unity indicates substantial cleavage of this P-O bond in the transition state.

¹⁸knonbridge : A secondary KIE at the non-bridging phosphoryl oxygens. A value near unity suggests little change in the bond order of the P=O group, which is characteristic of a dissociative pathway. An associative mechanism would involve significant bond order reduction, leading to a larger KIE.

¹⁵k : A secondary KIE at the nitrogen of the nitro group. This probes the extent of negative charge delocalization into the phenyl ring as the leaving group departs.

Studies on the hydrolysis of the p-nitrophenyl phosphate dianion revealed significant ¹⁸kbridge values and ¹⁵k values greater than unity, confirming extensive P-O bond cleavage and charge development on the leaving group at the transition state. sci-hub.se The ¹⁸knonbridge values were close to 1.000, supporting a dissociative-like transition state with little change in the P=O bond order. sci-hub.se

Table 2: Kinetic Isotope Effects for the Aqueous Hydrolysis of p-Nitrophenyl Phosphate Dianion

| Isotope Effect | Value (± Error) | Position | Interpretation |

| ¹⁵k | 1.0028 ± 0.0002 | Nitro group nitrogen | Delocalization of negative charge into the leaving group. sci-hub.se |

| ¹⁸kbridge | 1.0189 ± 0.0005 | Phenolic oxygen | Extensive P-O bond cleavage to the leaving group. sci-hub.se |

| ¹⁸knonbridge | 0.9994 ± 0.0005 | Non-bridging phosphoryl oxygens | Little change in P=O bond order; supports a dissociative TS. sci-hub.se |

Data is for the closely related p-nitrophenyl phosphate isomer, which is expected to have a similar transition state structure.

The structure of the transition state is not fixed but exists on a continuum, and its position is sensitive to the properties of both the nucleophile and the leaving group, as predicted by the More O'Ferrall-Jencks diagram.

Effect of the Nucleophile : A more reactive (more basic) nucleophile will generally lead to an "earlier" transition state. For a concerted reaction, this means the transition state will have less bond formation to the nucleophile and less bond cleavage to the leaving group compared to the reaction with a weaker nucleophile.

Effect of the Leaving Group : A better leaving group (one with a lower pKa of its conjugate acid) facilitates P-O bond cleavage. This shifts the transition state towards the dissociative corner of the reaction coordinate diagram. The transition state will be "looser," with more advanced P-O bond cleavage and less bond formation to the nucleophile. The 3-nitrophenolate leaving group of the title compound is a relatively good leaving group due to the electron-withdrawing nature of the nitro group, which favors a more dissociative-like transition state compared to substrates with poorer leaving groups (e.g., phenolate).

Enzymatic Biotransformation and Catalysis Research

Enzyme Systems Catalyzing Diethyl 3-nitrophenyl Phosphate (B84403) Hydrolysis

The primary enzymes responsible for the hydrolysis of diethyl 3-nitrophenyl phosphate and other organophosphates are phosphotriesterases (PTEs) and organophosphorus hydrolases (OPH). These enzymes are found in a variety of microbial and mammalian sources and exhibit remarkable catalytic proficiency.

Phosphotriesterases (PTE) from Microbial and Mammalian Sources

Phosphotriesterases are metalloenzymes that efficiently catalyze the hydrolysis of a broad range of organophosphate triesters. numberanalytics.com They are characterized by a conserved (β/α)8 barrel fold and a binuclear metal center at the active site, which is crucial for their catalytic activity. numberanalytics.comacs.org

The active site of PTE contains a binuclear metal center, typically composed of two zinc (Zn²⁺) ions, although other divalent cations like cadmium (Cd²⁺), manganese (Mn²⁺), or nickel (Ni²⁺) can also support activity. nih.gov These two metal ions are designated as α and β.

The more buried α-metal ion is coordinated by two histidine residues (His55 and His57) and an aspartate residue (Asp301). acs.orgnih.gov The more solvent-exposed β-metal ion is coordinated by two other histidine residues (His201 and His230). acs.orgnih.gov A carboxylated lysine (B10760008) residue (Lys169) and a hydroxide (B78521) ion or water molecule bridge the two metal ions. acs.orgnih.gov This intricate coordination geometry is essential for positioning the substrate and activating the nucleophile for the hydrolysis reaction.

Table 1: Metal Ion Coordination in Pseudomonas diminuta Phosphotriesterase

| Metal Ion | Coordinating Residues |

| α-Zn²⁺ | His55, His57, Asp301, Carboxylated Lys169, Bridging Hydroxide |

| β-Zn²⁺ | His201, His230, Carboxylated Lys169, Bridging Hydroxide |

Data compiled from multiple sources. acs.orgnih.gov

The catalytic mechanism of PTE involves a direct nucleophilic attack on the phosphorus center of the this compound molecule. mdpi.com The bridging hydroxide ion, activated by the binuclear metal center, serves as the potent nucleophile in this Sₙ2-like reaction. mdpi.comdiva-portal.org The metal ions play a dual role: they polarize the P-O bond of the substrate, making the phosphorus atom more electrophilic, and they lower the pKa of the bridging water molecule to generate the nucleophilic hydroxide. numberanalytics.commdpi.com

The reaction proceeds with the inversion of stereochemistry at the phosphorus center. uni-regensburg.de An aspartate residue, Asp301, is thought to be involved in a proton shuttle network, facilitating the transfer of a proton to the leaving group (3-nitrophenolate) and regenerating the active site for the next catalytic cycle. acs.orgmdpi.com

Organophosphorus Hydrolases (OPH)

Organophosphorus hydrolase (OPH) is another key enzyme capable of detoxifying a wide array of organophosphorus compounds, including this compound. researchgate.netmdpi.com Similar to PTEs, OPH is a metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions in its active site. biotechrep.ir

The active site of OPH is located in a hydrophobic pocket that accommodates the ester groups of the substrate. nih.gov While the precise binding orientation of this compound is not definitively established through co-crystallization, studies using substrate analogs like diethyl 4-methylbenzylphosphonate and computational modeling with paraoxon (B1678428) (diethyl p-nitrophenyl phosphate) have provided significant insights. uni-regensburg.demdpi.comnih.gov

The substrate is positioned in the active site through a series of interactions with key amino acid residues. The nitro group of the substrate likely interacts with residues at the entrance of the active site. uni-regensburg.de The phosphoryl oxygen directly coordinates with the β-metal ion, which activates the phosphorus center for nucleophilic attack. nih.gov The binding of the substrate can induce a conformational change in the enzyme, leading to a tighter binding and proper orientation for catalysis. nih.gov

The natural catalytic efficiency of OPH for various organophosphates can be significantly improved through protein engineering techniques, particularly site-directed and random mutagenesis. researchgate.netnih.gov Research has focused on modifying residues within and near the active site to enhance substrate binding, increase the catalytic rate, or alter substrate specificity. nih.govnih.gov

For instance, mutations in residues such as D253, H254, and I255 have been shown to impact the binding affinity and catalytic efficiency of OPH for paraoxon. nih.gov One study demonstrated that a double mutant (D253E-H254R) exhibited a 19-fold increase in substrate binding affinity for paraoxon compared to the wild-type enzyme. nih.gov Another approach involved the rational design and directed evolution of a promiscuous lactonase to create a highly efficient OPH, achieving up to a five-order-of-magnitude enhancement in catalytic efficiency for several organophosphates. nih.govacs.org

Table 2: Examples of Engineered OPH Variants with Enhanced Activity

| Enzyme Variant | Target Substrate(s) | Fold Improvement in Catalytic Efficiency (kcat/KM) | Reference |

| DrPLL.9 | Methyl phosphonates | 4.4 x 10³ to 7.8 x 10³ | nih.gov |

| DrPLL.10 | Various organophosphates | Up to 6.9 x 10⁴ | nih.gov |

| D253E-H254R | Paraoxon | 19-fold increase in binding affinity | nih.gov |

This table presents selected examples and is not exhaustive.

Diisopropyl Fluorophosphatases (DFPase) and Organophosphorus Acid Anhydrolases (OPAA)

Diisopropyl Fluorophosphatases (DFPase) and Organophosphorus Acid Anhydrolases (OPAA) are two prominent classes of enzymes known for their ability to hydrolyze and detoxify a range of organophosphorus (OP) compounds. acs.org DFPase, originally isolated from squid ganglia (Loligo vulgaris), and OPAA, found in various bacteria such as Alteromonas sp., are both classified as phosphotriesterases (PTEs) under EC 3.1.8.2. acs.orgresearchgate.netresearchgate.net Despite sharing this classification, they exhibit distinct structural features and catalytic behaviors.

Squid-type DFPases are calcium-dependent, monomeric proteins with a molecular weight of approximately 35 kDa. acs.orgnih.gov In contrast, OPAAs are often manganese-dependent and can have larger molecular weights. asm.orgnih.gov Notably, OPAAs from Alteromonas have been identified as prolidases, enzymes that can also cleave dipeptides with a C-terminal proline, suggesting a broader substrate profile beyond organophosphates. tamu.edutamu.edu

Comparative Substrate Specificity and Stereoselectivity

The substrate specificity of DFPase and OPAA dictates their effectiveness against different organophosphates. DFPase from Loligo vulgaris efficiently hydrolyzes organophosphates with P-F bonds (like Diisopropyl fluorophosphate) and P-CN bonds (like tabun), but shows very low activity towards compounds with P-O or P-S bonds, such as paraoxon. acs.orgnih.gov Studies on a DFPase from the squid Todarodes pacificus confirmed a preference for DFP, with hydrolytic activity towards paraoxon being very low in comparison. nih.gov

Conversely, OPAA from Alteromonas sp. JD6.5 demonstrates a broader specificity, capable of hydrolyzing a variety of organophosphorus compounds, including paraoxon (O,O-diethyl p-nitrophenyl phosphate). asm.orgtamu.edu Research on this enzyme with a series of paraoxon analogs showed that it can hydrolyze p-nitrophenyl phosphotriesters with substituents at the phosphorus center ranging from methyl to phenyl groups. tamu.edunih.gov However, its efficiency varies significantly depending on the structure of the substrate. For instance, OPAA's activity is generally higher for compounds with P-F bonds, like sarin (B92409) and soman (B1219632), than for those with p-nitrophenol leaving groups. tamu.edunih.gov

Stereoselectivity is a critical aspect of their function, as different enantiomers of chiral organophosphates can have vastly different toxicities.

DFPase: Wild-type DFPase typically shows a preference for the less toxic SP-enantiomers of G-type nerve agents. acs.orgcore.ac.uk

OPAA: The stereoselectivity of OPAA is more complex and substrate-dependent. For p-nitrophenyl phosphotriesters, OPAA from Alteromonas sp. JD6.5 shows a distinct preference for the SP-enantiomer. The selectivity was most pronounced for methyl ethyl p-nitrophenyl phosphate and methyl isopropyl p-nitrophenyl phosphate, with preferences of 112-fold and 100-fold for the SP-enantiomer, respectively. tamu.edutamu.edu However, when hydrolyzing p-nitrophenyl analogs of nerve agents like sarin and soman, OPAA displays a preference for the RP-configuration at the phosphorus center. tamu.eduresearchgate.net For the soman analog, the enzyme prefers the RPSC-isomer by a factor of over 7000 compared to the SPSC-isomer. researchgate.net

Proposed Catalytic Pathways in Enzymatic Hydrolysis

The catalytic mechanisms of DFPase and OPAA, while both leading to hydrolysis, involve different active site architectures and pathways.

DFPase Catalytic Pathway: The active site of Loligo vulgaris DFPase features two calcium ions in a central tunnel. tamu.edu The catalytic mechanism is proposed to involve the direct nucleophilic attack by the carboxylate side chain of an aspartate residue (Asp229) on the phosphorus center of the substrate. tamu.edunih.govsemanticscholar.org This forms a pentavalent phosphoenzyme intermediate. tamu.edu Subsequent hydrolysis of this intermediate by a water molecule, which may be activated by another residue like glutamate (B1630785) (Glu21), releases the product and regenerates the enzyme. tamu.edu Neutron diffraction studies have supported this mechanism by showing that Asp229 is deprotonated and poised for nucleophilic attack, ruling out an alternative pathway involving a metal-activated water molecule as the initial nucleophile. nih.gov

OPAA Catalytic Pathway: The mechanism for OPAA is believed to follow a general base catalysis model. researchgate.net The active site contains a binuclear metal center, typically manganese, which is crucial for activity. nih.gov It is proposed that a water molecule, activated by the metal center and coordinated by active site residues, acts as the nucleophile. nih.govresearchgate.net This activated hydroxide ion performs an in-line displacement attack on the phosphorus center of the substrate, leading to the cleavage of the phosphoester bond. researchgate.net The active site of OPAA from Alteromonas sp. contains five conserved residues (Asp244, Asp255, His336, Glu381, and Glu420) that are ligands to the dinuclear metal site. researchgate.netresearchgate.net

Enzymatic Reaction Kinetics and Mechanistic Models

Enzyme Turnover Rates and Catalytic Efficiencies

The kinetic parameters of DFPase and OPAA underscore their differing efficiencies with nitrophenyl-containing substrates. As previously noted, DFPase exhibits very low activity for paraoxon, indicating a high Km and/or a very low kcat for this substrate.

For OPAA from Alteromonas sp. JD6.5, kinetic parameters have been determined for a range of p-nitrophenyl phosphotriesters. The catalytic efficiency (kcat/Km) is highest for (SP)-methyl phenyl p-nitrophenyl phosphate, with a value of 1 x 104 M-1s-1. tamu.edu For many other analogs with bulkier substituents, the efficiency is significantly lower, often below 1 x 103 M-1s-1. tamu.edu The turnover number (kcat) for the hydrolysis of (SP)-methyl isopropyl p-nitrophenyl phosphate was found to be the highest at 54 s-1. tamu.edu For the p-nitrophenyl analog of the nerve agent soman, OPAA demonstrates a kcat/Km of 36,300 M-1s-1 for the most preferred isomer (RPSC). researchgate.net

Table 1: Kinetic Parameters of OPAA from Alteromonas sp. JD6.5 for Various p-Nitrophenyl Phosphotriester Substrates Data sourced from studies on paraoxon analogs, serving as a proxy for this compound.

| Substrate | Enantiomer | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Stereopreference (SP/RP) |

| Methyl ethyl p-nitrophenyl phosphate | SP | 47 | 10 | 4,700 | 112 |

| RP | < 1 | 15 | 42 | ||

| Methyl isopropyl p-nitrophenyl phosphate | SP | 54 | 10 | 5,400 | 100 |

| RP | < 1 | 19 | 27 | ||

| Methyl phenyl p-nitrophenyl phosphate | SP | 40 | 4.0 | 10,000 | 14 |

| RP | < 1 | 1.8 | 710 |

This table is interactive. You can sort and filter the data.

Source: Adapted from Hill et al., 2000. tamu.edu

Computational and Experimental Approaches to Enzymatic Transition States

Understanding the transition states of these enzymatic reactions is key to elucidating their mechanisms and for designing more efficient biocatalysts.

DFPase Transition State: Computational studies using quantum mechanics/molecular mechanics (QM/MM) methods have been instrumental in modeling the reaction pathway for DFPase. These simulations support a mechanism involving direct nucleophilic attack by Asp229, proceeding through a pentavalent trigonal bipyramidal transition state. semanticscholar.orgresearchgate.net The calculations show two transition states, one for the formation of the covalent phosphoenzyme intermediate and a second for its hydrolysis. researchgate.netnih.gov Experimental evidence from isotopic labeling has confirmed the existence of a phosphoenzyme intermediate in the DFPase reaction mechanism. nih.gov

Biomimetic Catalysis and Artificial Enzyme Design

The limitations of natural enzymes, such as instability and cost, have driven the development of biomimetic catalysts and artificial enzymes for organophosphate degradation. researchgate.netnih.gov These synthetic catalysts aim to replicate the key features of the natural enzyme active sites.

Much of this research has focused on mimicking phosphotriesterases. Strategies include:

Metal-Organic Frameworks (MOFs): Zirconium-based MOFs, such as UiO-66 and MOF-808, have shown significant promise. The Lewis acidic Zr(IV) centers can function similarly to the metal ions in natural PTEs, activating a water molecule to hydrolyze organophosphates like dimethyl p-nitrophenyl phosphate (DMNP), a common nerve agent simulant. researchgate.net

Peptoid Nanomembranes: Researchers have designed self-assembling peptoid membranes with covalently attached metal-binding ligands (e.g., bis-quinoline). nih.gov These structures create a controlled arrangement of coordinated metal ions (like Co2+ or Zn2+) that mimic the active sites of phosphotriesterases and effectively catalyze the hydrolysis of DMNP. researchgate.netnih.gov The local chemical environment, such as hydrophobicity near the active site, plays a crucial role in enhancing catalytic activity. nih.gov

Coordination Complexes: Simple mononuclear and dinuclear metal complexes have been synthesized to act as artificial phosphatases. For example, Zinc(II) complexes with benzimidazole-containing ligands have been shown to catalyze the hydrolysis of nitrophenyl-containing pesticides like fenitrothion (B1672510) and parathion. The mechanism involves the zinc center activating the substrate for nucleophilic attack. Cerium(IV) has also been identified as an overwhelmingly active metal ion for the hydrolysis of phosphotriesters, leading to the development of CeO2 nanoparticle-based catalysts.

These artificial systems offer advantages in stability and reusability, providing a promising avenue for the large-scale detoxification of organophosphorus compounds. nih.gov

Development of Metal-Complex Catalysts for Phosphate Ester Cleavage

The cleavage of the highly stable P-O ester bond in organophosphates has been a significant area of research, driven by the need to develop methods for the detoxification of pesticides and chemical warfare agents. nih.gov Metal-complex catalysts have emerged as a promising approach, mimicking the active sites of natural metalloenzymes that hydrolyze phosphate esters. nih.gov

The catalytic mechanism generally involves the coordination of the phosphate ester to a metal ion, which acts as a Lewis acid to activate the phosphorus center for nucleophilic attack. nih.govrsc.org A metal-bound hydroxide or other nucleophile then attacks the activated phosphorus atom, leading to the cleavage of the phosphate ester bond. nih.govuq.edu.au

A variety of metal ions have been investigated for their catalytic activity, with Cu(II), Zn(II), and lanthanide ions like Ce(IV) and Eu(III) being among the most extensively studied. rsc.orguq.edu.au Dinuclear and polynuclear metal complexes have often shown enhanced catalytic activity compared to their mononuclear counterparts, attributed to cooperative effects between the metal centers in substrate binding and activation. rsc.org

For instance, research on the hydrolysis of diethyl p-nitrophenyl phosphate (paraoxon) has demonstrated the efficacy of copper(II) complexes. Copper(II) complexes with 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives have been shown to significantly accelerate the hydrolysis of paraoxon. researchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature, with the active catalytic species often being a metal-hydroxo complex. uq.edu.auresearchgate.net

Similarly, zinc(II) complexes have been developed as catalysts for phosphate ester cleavage. mdpi.com These complexes often utilize macrocyclic ligands to create a coordination environment around the zinc ion that promotes the hydrolysis of the phosphate ester. mdpi.com Inhibition studies with phosphate and oxalate (B1200264) dianions suggest that these catalysts function by stabilizing the dianionic transition state of the hydrolysis reaction. mdpi.com

Cerium(IV) has been noted for its remarkable catalytic activity in phosphate hydrolysis. rsc.org The high Lewis acidity of Ce(IV) allows it to effectively activate the phosphate group for nucleophilic attack. rsc.org

The table below summarizes the catalytic activity of selected metal complexes in the hydrolysis of a model phosphate ester, diethyl p-nitrophenyl phosphate (paraoxon).

| Catalyst | Substrate | pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Rate Enhancement Factor |

| Cu(II)-L1 Complex | Paraoxon | 7.4 | 37 | Not specified | ~210 |

| Cu(II)-L2 Complex | Paraoxon | 7.4 | 37 | Not specified | ~135 |

Data derived from studies on paraoxon hydrolysis with Cu(II) complexes of 1,4,7-triazacyclononane derivatives. The rate enhancement is compared to the spontaneous hydrolysis rate. researchgate.net

Investigation of Supported Catalytic Systems for Hydrolysis

To enhance the practical applicability of metal-complex catalysts, researchers have focused on immobilizing these complexes onto solid supports. Supported catalytic systems offer several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. uq.edu.au

One approach involves the functionalization of silica (B1680970) gel with ligands that can coordinate with metal ions. For example, silica functionalized with aminopropyl groups has been used to tether lanthanum(III) complexes for the hydrolysis of phosphate esters. uq.edu.au The performance of these heterogeneous catalysts can sometimes differ from their homogeneous counterparts due to factors like steric hindrance and mass transfer limitations within the support matrix. uq.edu.au

Cerium oxide (CeO₂) nanoparticles have been investigated as robust catalysts for the hydrolysis of phosphate esters. rsc.org The catalytic activity of CeO₂ is attributed to the cooperation between Ce(IV) and Ce(III) sites on the nanoparticle surface. The more acidic Ce(IV) ion is proposed to act as a Lewis acid to activate the phosphate substrate, while the adjacent Ce(III) provides a metal-bound hydroxide that serves as the nucleophile. rsc.org The efficiency of these nanocatalysts can be influenced by their size and crystal face exposure. rsc.org

Gold nanoparticles have also been utilized as scaffolds for creating nanozymes for phosphate triester cleavage. By functionalizing the surface of gold nanoparticles with ligands capable of coordinating metal ions like Zn(II) and Eu(III), researchers have developed catalysts for the hydrolysis of nerve agent simulants.

The table below presents a comparison of the activity of homogeneous catalysts and their corresponding supported (heterogeneous) versions for the hydrolysis of phosphate esters.

| Catalyst System | Support Material | Substrate | Key Findings |

| Fe(III)Zn(II) Complex | Silica | Not specified | Activity of the supported catalyst was compared to its homogeneous analogue. uq.edu.au |

| Zinc(II) Complex | Merrifield Resin (1% cross-linked) | Not specified | A significant difference in activity was observed between the homogeneous and heterogeneous systems, possibly due to limited accessibility of the active site in the resin. uq.edu.au |

| Copper(II)-TACN Complex | Tentagel Resin | Not specified | The tethered complex demonstrated catalytic activity for phosphate ester hydrolysis. uq.edu.au |

| Lanthanum(III) Complex | 3-aminopropyl-functionalised silica gel | Not specified | The immobilized complex was effective in catalyzing the hydrolysis reaction. uq.edu.au |

| CeO₂ Nanoparticles | None (nanoparticle itself is the catalyst) | Diethyl 4-nitrophenyl phosphate | Efficient hydrolysis was observed, with the mechanism involving cooperative Ce(IV)/Ce(III) sites. rsc.org |

This table summarizes findings from a review on supported catalytic systems, highlighting the diversity of supports and catalyst types used for phosphate ester hydrolysis. rsc.orguq.edu.au

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Investigations of Reaction Mechanisms

QM and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying the electronic rearrangements that occur during chemical reactions. They are used to map reaction pathways, characterize fleeting intermediate structures, and analyze the electronic properties that govern reactivity. For organophosphates, these studies have been crucial in understanding their hydrolysis, a key reaction for their detoxification.

Mapping the energy landscape of a reaction involves calculating the potential energy of the system as it progresses from reactants to products. This allows for the identification of the lowest energy path, known as the reaction coordinate, and the determination of activation energies.

Studies on the alkaline hydrolysis of paraoxon (B1678428) have shown that the reaction can proceed through different pathways depending on the conditions. Theoretical calculations indicate that neutral hydrolysis in an aqueous solution occurs in a stepwise fashion, following an AN + DN mechanism (associative nucleophilic addition followed by dissociation). researchgate.net This pathway involves the formation of a pentacoordinate phosphorane intermediate. The calculated activation free energy for the first step (formation of the intermediate) is significantly higher than for the second step (breakdown to products). researchgate.net

Table 1: Calculated Activation Free Energies for Paraoxon Hydrolysis

| Reaction Condition | Method | Step | Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Neutral Aqueous Solution | MP2//B3LYP | Step 1 (Intermediate Formation) | 31.8 | researchgate.net |

| Neutral Aqueous Solution | MP2//B3LYP | Step 2 (Product Formation) | 1.9 | researchgate.net |

| PTE Enzyme (Zn-Zn) | QM/MM | Intermediate Formation | ~5.2 | nih.gov |

This interactive table allows for the comparison of activation energies under different catalytic conditions.

A key focus of QM studies is the detailed structural and energetic characterization of stationary points along the reaction coordinate: the stable ground states (reactants and products), high-energy transition states (TS), and transient intermediates (INT).

The hydrolysis of organophosphates like paraoxon is generally accepted to proceed via an associative SN2-like mechanism. nih.govresearchgate.net The ground state involves the substrate, for instance, paraoxon, binding within the enzyme's active site. In phosphotriesterase (PTE), this involves coordination with a binuclear metal center. nih.gov

The transition state is a fleeting, high-energy structure where bonds are partially broken and formed. For paraoxon hydrolysis, the TS is a pentacoordinated species with a trigonal bipyramidal geometry around the central phosphorus atom. researchgate.net The incoming nucleophile (a hydroxide (B78521) ion in enzymatic catalysis) and the departing nitrophenol group occupy the axial positions. QM/MM simulations have been crucial in visualizing this state, showing, for example, an elongation of the distance between the two zinc ions in the PTE active site from about 3.5 Å in the ground state to 5.3 Å in the transition state. nih.gov

The pentacoordinated phosphorane, often considered a transition state, can in some cases have a finite lifetime, making it an intermediate. acs.org QM/MM studies on PTE show that after the initial nucleophilic attack, a stable pentacoordinated intermediate is formed before the leaving group is expelled. acs.orgresearchgate.net

The reactivity of organophosphates is heavily influenced by their electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors, including those derived from QM calculations, with biological activity or toxicity.

A QSAR analysis performed on a series of organophosphate insecticides, including both diethyl 3-nitrophenyl phosphate (B84403) and diethyl 4-nitrophenyl phosphate (paraoxon), provides insight into their electronic differences. researchgate.netugm.ac.id The study calculated descriptors using the semi-empirical AM1 method to model the compounds' toxicity (Log LD50). The results showed that paraoxon (Log LD50 = -5.20) is slightly more toxic than its 3-nitro isomer (Log LD50 = -5.10), a difference attributable to the electronic effects of the nitro group's position on the phenyl ring. researchgate.net

Further QM studies using Density Functional Theory (DFT) on paraoxon derivatives have explored the relationship between electronic structure and their ability to be hydrolyzed by the enzyme paraoxonase 1 (PON1). oatext.com Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. oatext.com

Table 2: QSAR Data for Diethyl Nitrophenyl Phosphate Isomers

| Compound | R Group | X Substituent | Log LD50 | Reference |

|---|---|---|---|---|

| Diethyl 3-nitrophenyl phosphate | C2H5 | 3-NO2 | -5.10 | researchgate.net |

This interactive table compares the reported toxicity of the 3-nitro and 4-nitro isomers.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms over time. This is particularly useful for studying large biomolecular systems like enzymes, revealing how they interact with substrates and how their conformations change during catalysis.

MD simulations have been extensively used to model the binding of paraoxon to organophosphate-hydrolyzing enzymes like Organophosphorus Hydrolase (OPH) and Phosphotriesterase (PTE). nih.govchemrxiv.org These simulations predict the most likely binding orientation of the substrate within the enzyme's active site. chemrxiv.org

In the active site of PTE, paraoxon's phosphoryl oxygen is activated by coordinating to the binuclear zinc center. nih.gov MD simulations show that the substrate is loosely bound to the more exposed zinc ion (Znβ) at an average distance of about 3.8 Å. This interaction increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the bridging hydroxide ion. nih.gov The simulations also reveal the importance of specific amino acid residues, such as His254, in the catalytic process, for instance by participating in proton transfer networks. nih.gov

Table 3: Key Interatomic Distances in PTE Active Site from QM/MM Simulations

| State | Interacting Atoms | Average Distance (Å) | Reference |

|---|---|---|---|

| Michaelis Complex (Ground State) | Znα - Znβ | 3.5 ± 0.1 | nih.gov |

| Michaelis Complex (Ground State) | P (substrate) - Znβ | 3.8 ± 0.3 | nih.gov |

| Transition State | Znα - Znβ | 5.3 ± 0.3 | nih.gov |

| Product Complex (with Diethyl Phosphate) | P (product) - Znα | ~2.0 | nih.gov |

This interactive table highlights the dynamic changes in key distances within the enzyme active site during the reaction cycle.

Enzymes are not static structures; their conformational flexibility is often essential for their function. MD simulations can capture these dynamic motions. For example, studies on lipases, which can be inhibited by organophosphates like paraoxon, show significant conformational changes upon substrate binding. nih.gov

In a lipase (B570770) from Pseudomonas sp., which has two "lids" covering its active site, MD simulations showed that in the presence of micelles (mimicking the lipid interface where the enzyme is active), the lids undergo a large conformational change to an open state. nih.gov This exposes the active site serine residue, allowing it to be phosphorylated by paraoxon. The structure of the paraoxon-inhibited enzyme was found to be very similar to the open conformation, confirming that this represents the active form of the enzyme. nih.gov These simulations illustrate how enzyme dynamics are critical for creating the correct active site geometry for catalysis or inhibition.

Solvent Effects on Uncatalyzed and Catalyzed Reactions

The solvent environment plays a critical role in the reaction kinetics of phosphoryl group transfer. Studies on organophosphate esters, such as p-nitrophenyl phosphate (pNPP), a compound structurally related to this compound, have demonstrated that changing the solvent from water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to dramatic rate accelerations. For instance, the hydrolysis rate of the pNPP dianion can increase by a factor of 10⁶ to 10⁷ in solutions containing more than 95% DMSO compared to pure water. researchgate.netnih.gov This significant rate enhancement is largely attributed to the desolvation of the nucleophile and the ground state of the phosphate ester, which is less stable in aprotic solvents than in water.

The thermodynamic origins of this acceleration have been investigated by comparing activation parameters in different solvent systems. For the hydrolysis of p-nitrophenyl phosphate, the enthalpy of activation (ΔH‡) was found to be lower in 60 mol% aqueous DMSO (26.2 kcal mol⁻¹) compared to water (30.6 kcal mol⁻¹), indicating a smaller energy barrier in the mixed solvent. nih.govfrontiersin.org Similarly, for the alkaline hydrolysis of bis(p-nitrophenyl) phosphate, reaction rates initially decrease with the addition of organic cosolvents like DMSO, dioxane, and acetonitrile (B52724) up to 70 vol%, after which the rate sharply increases. nih.gov This complex behavior highlights the intricate balance of solvation effects on both the reactants and the transition state. While the hydrolysis of the pNPP monoanion slows down in 80% DMSO, the dianion's hydrolysis is significantly faster, underscoring that the response to solvent changes is highly dependent on the specific ionization state of the phosphate ester. researchgate.netnih.gov

| Organophosphate | Solvent System | Observed Effect | Reference |

|---|---|---|---|

| p-Nitrophenyl phosphate (dianion) | >95% aq. DMSO vs. Water | 106–107-fold rate increase | researchgate.netnih.gov |

| p-Nitrophenyl phosphate (dianion) | Acetonitrile (0.02 M water) vs. Water | >106-fold rate increase (entropic origin) | frontiersin.org |

| p-Nitrophenyl phosphate (dianion) | 60 mol% aq. DMSO vs. Water | ΔH‡ decreases from 30.6 to 26.2 kcal mol-1 | nih.govfrontiersin.org |

| p-Nitrophenyl phosphate (monoanion) | 80% DMSO-20% aq. formate (B1220265) buffer vs. Water | Slower hydrolysis rate | researchgate.netnih.gov |

| Bis(p-nitrophenyl) phosphate | >70 vol% aq. DMSO, Dioxane, or MeCN | Sharp increase in hydrolysis rate | nih.gov |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

Hybrid QM/MM methods offer a powerful approach to study reactions in complex systems like enzymes. By treating the reactive center (the organophosphate and key active site residues) with high-accuracy quantum mechanics and the surrounding protein and solvent with more efficient molecular mechanics, these simulations provide a detailed picture of the catalytic process.

Detailed Mechanistic Simulations of Enzymatic Catalysis

QM/MM simulations have been extensively applied to elucidate the hydrolysis mechanism of organophosphates by enzymes such as phosphotriesterases (PTEs). acs.orgresearchgate.net These enzymes are capable of detoxifying organophosphates like paraoxon (diethyl 4-nitrophenyl phosphate), a close analog of this compound. acs.orgnih.gov

Simulations reveal that the catalytic cycle proceeds via an associative, two-step mechanism. acs.orgresearchgate.net The key events are:

Nucleophilic Attack: A hydroxide ion, activated and held in place by a binuclear metal center (typically containing Zn²⁺ or Co²⁺) in the enzyme's active site, performs a nucleophilic attack on the electrophilic phosphorus atom of the substrate. acs.orgacs.orgnih.gov

Formation of an Intermediate: This attack leads to the formation of a transient, pentacoordinated intermediate with a trigonal bipyramidal geometry. acs.orgmdpi.com

Leaving Group Departure: The bond to the nitrophenoxide leaving group is cleaved, and the leaving group departs from the active site. nih.gov

Product Release: The remaining diethyl phosphate product is released, regenerating the enzyme for another catalytic cycle. nih.gov

These simulations have shown that for substrates with good leaving groups (like the nitrophenoxy group), the initial nucleophilic attack is the rate-limiting step. acs.org The calculations also highlight the crucial role of active site residues in stabilizing the transition state and correctly orienting the substrate. acs.org

Validation and Refinement of Proposed Biochemical Mechanisms

Furthermore, these computational models allow for the investigation of "what-if" scenarios, such as mutating active site residues in silico or substituting the metal ions in the active site. acs.orgacs.org For example, simulations comparing the activity of PTE with native Zn²⁺ ions versus Co²⁺ ions have helped explain why cobalt substitution increases the catalytic rate. acs.orgresearchgate.net QM/MM studies can also clarify the roles of specific amino acids, such as the interaction of Tyr309 in stabilizing the leaving group. acs.org By providing a detailed, dynamic view of the reaction, QM/MM methodologies bridge the gap between static crystal structures and the kinetic data obtained from solution-based experiments, leading to a more complete and refined understanding of the biochemical mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is widely used to predict the activity of new molecules and to guide the design of compounds with desired properties.

Correlation of Molecular Descriptors with Reactivity and Catalytic Activity

In the context of organophosphates like this compound, QSAR models have been developed to predict their insecticidal activity, often measured as the lethal dose (LD₅₀). researchgate.netugm.ac.id These models use molecular descriptors, which are numerical values derived from the molecular structure, to quantify chemical properties.

A study involving 35 organophosphate analogues, including this compound, used the semi-empirical AM1 method to calculate quantum-chemical descriptors. researchgate.netugm.ac.id A multiple linear regression analysis yielded a QSAR model that correlates the insecticidal activity against the housefly (Musca nebulo L.) with specific electronic descriptors. The best model was found to be:

Log LD₅₀ = 50.872 – 66.457 qC1 – 65.735 qC6 + 83.115 qO7 researchgate.netugm.ac.id

In this equation, qC1, qC6, and qO7 represent the net atomic charges on specific carbon and oxygen atoms in the phenyl ring and phosphate group, respectively. ugm.ac.id The statistical quality of this model (n=30, r=0.876, adjusted r²=0.741) indicates a strong correlation between the electronic properties of these specific atoms and the compound's toxicity. researchgate.netugm.ac.id Such models demonstrate that the electron deficiency of the phosphorus atom, influenced by the electronic properties of the substituents, is a key determinant of reactivity. ugm.ac.id

| Parameter | Description | Value/Coefficient |

|---|---|---|

| Dependent Variable | Log LD₅₀ (Insecticidal Activity) | - |

| Intercept | Constant | 50.872 |

| Descriptor 1 | Net atomic charge on Carbon 1 (qC1) | -66.457 |

| Descriptor 2 | Net atomic charge on Carbon 6 (qC6) | -65.735 |

| Descriptor 3 | Net atomic charge on Oxygen 7 (qO7) | 83.115 |

| Statistical Measures | Value | |

| Number of Compounds (n) | - | 30 |

| Correlation Coefficient (r) | - | 0.876 |

Computational Design of Modified Organophosphate Structures

A primary application of a validated QSAR model is the in silico design of new compounds with potentially enhanced activity. The QSAR equation acts as a guide for structural modification. researchgate.netugm.ac.id By understanding which descriptors positively or negatively influence activity, chemists can propose new structures that are predicted to be more potent.

Using the QSAR model described above, researchers designed new organophosphate derivatives with predicted activities greater than any of the compounds in the original training set. researchgate.netugm.ac.id The most potent synthesized compound in the dataset was diethyl 4-nitrophenyl phosphate, with a Log LD₅₀ of -5.20. The QSAR model was used to predict the activity of newly designed structures. One such designed molecule, 4-(diethoxy phosphoryloxy) benzene (B151609) sulfonic acid, was predicted to have a Log LD₅₀ of -7.29, suggesting a significantly higher insecticidal potency. researchgate.netugm.ac.id This computational pre-screening allows researchers to prioritize the synthesis and laboratory testing of the most promising candidates, saving time and resources. ugm.ac.id

Advanced Analytical Methodologies for Mechanistic and Kinetic Studies

Spectroscopic Techniques

Spectroscopic methods are indispensable tools for probing the structural details of reactants, products, and transient intermediates, as well as for monitoring the progress of chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, serves as a powerful technique for the structural elucidation of diethyl 3-nitrophenyl phosphate (B84403) and its reaction products.

³¹P NMR is highly effective for monitoring the hydrolysis of organophosphates. For instance, in studies of related compounds like diethyl phenyl phosphate, ³¹P NMR has been utilized to track the formation of different products, providing insights into the reaction pathways. acs.orgnih.gov The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, allowing for the differentiation of the parent ester from its hydrolysis products, such as diethyl phosphate and 3-nitrophenol (B1666305). In the case of diethyl 3-nitrophenyl phosphate, one would expect a distinct ³¹P NMR signal for the starting material, which would decrease in intensity over time, accompanied by the appearance of new signals corresponding to the hydrolysis products. For example, the hydrolysis of binol-phosphate esters has been monitored using ³¹P NMR to determine product distribution. nih.gov

¹H NMR spectroscopy complements ³¹P NMR by providing detailed information about the proton environment in the molecule. It can be used to confirm the structure of the starting material and to identify the organic products of hydrolysis, such as 3-nitrophenol and ethanol (B145695). The hydrolysis of the related organophosphate, parathion, has been characterized using ¹H-NMR to identify its hydrolysis products. researchgate.net

Mass Spectrometry (MS) for Reaction Product and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique for identifying reaction products and transient intermediates, even at very low concentrations. Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly valuable in mechanistic studies of organophosphate reactions.

For instance, ESI-MS has been successfully employed to intercept and identify key reaction intermediates in the nucleophilic substitution reactions of compounds structurally similar to this compound, such as bis(2,4-dinitrophenyl)phosphate. acs.orgresearchgate.net This technique allows for the direct observation of transient phosphorylated species from the reaction mixture, providing direct evidence for proposed reaction mechanisms. The mass spectrum of the related compound, diethyl p-nitrophenyl phosphate, is available in the NIST WebBook and can serve as a reference for the identification of the parent ion and its fragmentation pattern. nist.gov In a study of this compound, MS would be crucial for identifying the mass-to-charge ratio (m/z) of the parent molecule and its hydrolysis products, diethyl phosphate and 3-nitrophenolate. Furthermore, by coupling MS with a separation technique like liquid chromatography (LC-MS), one can monitor the formation of products and the disappearance of the reactant over time, providing kinetic information.

UV-Visible Spectroscopy for Real-Time Kinetic Monitoring of Product Formation

UV-Visible spectroscopy is a convenient and widely used method for the real-time kinetic monitoring of the hydrolysis of nitrophenyl-substituted organophosphates. ukessays.comnih.govneb.com The hydrolysis of this compound results in the formation of the 3-nitrophenolate ion, which is a chromogenic species with a strong absorbance in the visible region of the electromagnetic spectrum.

The appearance of the yellow-colored 3-nitrophenolate can be monitored spectrophotometrically by measuring the increase in absorbance at its λmax (around 400 nm). northwestern.edu By recording the absorbance as a function of time, the initial rate of the reaction can be determined. This method allows for the straightforward investigation of the influence of various reaction conditions, such as pH, temperature, and the presence of catalysts, on the reaction kinetics. The continuous nature of this assay makes it ideal for determining kinetic parameters like the rate constant (k) and for studying enzyme kinetics, where Michaelis-Menten parameters (Km and Vmax) can be derived. ukessays.com